2-Methylpropene-d8 2-Methylpropene-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC4044342
InChI: InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2,2D3,3D3
SMILES: CC(=C)C
Molecular Formula: C4H8
Molecular Weight: 64.16 g/mol

2-Methylpropene-d8

CAS No.:

Cat. No.: VC4044342

Molecular Formula: C4H8

Molecular Weight: 64.16 g/mol

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2-Methylpropene-d8 -

Specification

Molecular Formula C4H8
Molecular Weight 64.16 g/mol
IUPAC Name 1,1,3,3,3-pentadeuterio-2-(trideuteriomethyl)prop-1-ene
Standard InChI InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2,2D3,3D3
Standard InChI Key VQTUBCCKSQIDNK-MGGKGRBPSA-N
Isomeric SMILES [2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
SMILES CC(=C)C
Canonical SMILES CC(=C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Methylpropene-d8 (CAS 20762-54-3) is systematically named 1,1,3,3,3-pentadeuterio-2-(trideuteriomethyl)prop-1-ene, reflecting the placement of deuterium atoms at all eight hydrogen positions . Its structure consists of a central carbon-carbon double bond flanked by two deuterated methyl groups (CD₃) and a deuterated methylene group (CD₂). The SMILES notation for the compound is [2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H], emphasizing the deuterium substitution .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₄D₈
Molecular Weight64.16 g/mol
IUPAC Name1,1,3,3,3-pentadeuterio-2-(trideuteriomethyl)prop-1-ene
InChI KeyVQTUBCCKSQIDNK-MGGKGRBPSA-N

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of 2-methylpropene-d8 predominantly follows dehydrohalogenation strategies. Key steps include:

  • Deuterium Labeling: Starting materials such as 2-chloro-2-methylpropane-d9 are prepared via halogen exchange reactions using D₂O or deuterated alcohols .

  • Elimination Reactions: Treatment with hypochlorite (ClO⁻) at controlled temperatures (30–35°C) induces β-elimination, producing gaseous 2-methylpropene-d8 .

Table 2: Synthetic Conditions and Yields

Starting MaterialReagentTemperaturePressureYieldSource
2-Chloro-2-methylpropane-d9Hypochlorite30.85°C0.5 TorrHigh

Byproduct Analysis

Side products, such as deuterated chloroalkanes, are minimized through precise stoichiometry and vacuum distillation. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of protiated contaminants .

Chemical Reactivity and Degradation Pathways

Ozonolysis and Atmospheric Reactions

2-Methylpropene-d8 participates in ozonolysis reactions analogous to its protiated counterpart. Studies using Fourier-transform infrared (FTIR) spectroscopy reveal that ozonolysis in the presence of NOₓ yields deuterated formaldehyde (D₂CO) and deuterated acetone (CD₃COCD₃) as primary products . The reaction mechanism proceeds via a Criegee intermediate, with deuterium substitution slowing the reaction rate due to the kinetic isotope effect .

Radical Reactions

In gas-phase reactions with hydroxyl radicals (·OH), 2-methylpropene-d8 forms deuterated carbonyl compounds and perdeuterated hydroperoxides. Scavenging experiments with cyclohexane demonstrate that ·OH radicals are efficiently quashed, isolating the alkene’s direct oxidation products .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylpropene-d8 exhibits characteristic C-D stretching vibrations at 2100–2200 cm⁻¹, distinct from the C-H stretches (~2900–3100 cm⁻¹) in protiated isobutylene . The absence of sp³ C-H bends (1450–1480 cm⁻¹) further confirms complete deuteration .

Table 3: Key IR Absorption Bands

Vibration ModeWavenumber (cm⁻¹)IntensitySource
C-D Stretch (sp³)2100–2200Strong
C=C Stretch1640–1680Medium

Nuclear Magnetic Resonance (NMR)

While specific NMR data for 2-methylpropene-d8 are scarce, deuterated analogs generally show absent proton signals in ¹H NMR and distinct ¹³C shifts due to isotopic effects. In toluene-d8 (a common NMR solvent), residual proton signals are negligible, simplifying spectral interpretation .

Applications in Scientific Research

Mechanistic Probes

The compound’s deuterium labeling enables precise tracking of reaction pathways. For example, in polymerization studies, 2-methylpropene-d8 helps elucidate initiation and propagation steps by reducing signal overlap in NMR spectra .

Environmental Chemistry

As a model volatile organic compound (VOC), 2-methylpropene-d8 aids in studying atmospheric degradation mechanisms. Its slower reaction rates (vs. protiated isobutylene) provide insights into isotope-specific environmental persistence .

Future Research Directions

  • Isotope Effects in Catalysis: Exploring how deuteration influences transition metal-catalyzed reactions.

  • Advanced Spectroscopic Techniques: Applying cryogenic electron microscopy (cryo-EM) to study deuterated alkene clusters.

  • Environmental Modeling: Integrating kinetic isotope effects into atmospheric VOC degradation models.

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